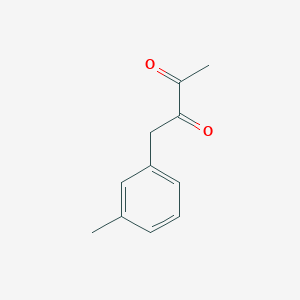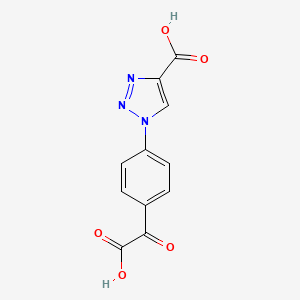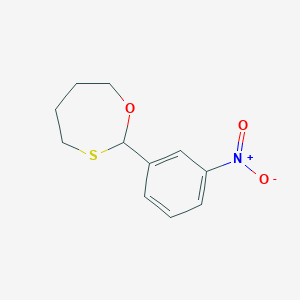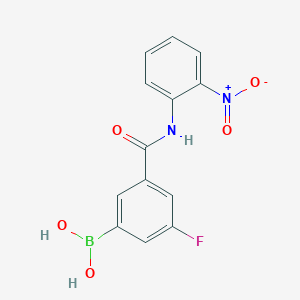![molecular formula C15H21NO6S2 B12639706 4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(3-methoxypropyl)benzamide](/img/structure/B12639706.png)
4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(3-methoxypropyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(3-methoxypropyl)benzamide is a synthetic organic compound that belongs to the class of sulfonyl benzamides This compound is characterized by the presence of a benzamide core, a sulfonyl group, and a tetrahydrothiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(3-methoxypropyl)benzamide typically involves multiple steps. One common synthetic route starts with the preparation of the tetrahydrothiophene ring, followed by the introduction of the sulfonyl group. The benzamide core is then attached through a series of condensation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(3-methoxypropyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the tetrahydrothiophene ring.
Substitution: The benzamide core can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups onto the benzamide core.
Scientific Research Applications
4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(3-methoxypropyl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(3-methoxypropyl)benzamide involves its interaction with specific molecular targets. The sulfonyl group and tetrahydrothiophene ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide
- N-(3-cyanophenyl)-4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide
Uniqueness
4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(3-methoxypropyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H21NO6S2 |
|---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
4-(1,1-dioxothiolan-3-yl)sulfonyl-N-(3-methoxypropyl)benzamide |
InChI |
InChI=1S/C15H21NO6S2/c1-22-9-2-8-16-15(17)12-3-5-13(6-4-12)24(20,21)14-7-10-23(18,19)11-14/h3-6,14H,2,7-11H2,1H3,(H,16,17) |
InChI Key |
QAFWYMRVASCZCO-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNC(=O)C1=CC=C(C=C1)S(=O)(=O)C2CCS(=O)(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3,5-Bis(trifluoromethyl)phenyl]-2-(2,6-dimethylphenyl)ethan-1-one](/img/structure/B12639623.png)
![2-{4-[(3-Phenoxyphenyl)methoxy]phenyl}cyclopropane-1-carboxylic acid](/img/structure/B12639636.png)
![8-(4-Chlorophenyl)-6-(methylsulfanyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine](/img/structure/B12639647.png)
![8-chloro-4-(1H-indol-5-yl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B12639649.png)



![(2,5-Dioxopyrrolidin-1-yl) 4-[(2-methyl-3-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B12639678.png)
![3-phenyl-N-[3-phenyl-3-(2-propan-2-yloxan-4-yl)propyl]-3-(4-propan-2-yloxyphenyl)propanamide](/img/structure/B12639681.png)
![3-chloro-5-[3-chloro-5-(1H-indazol-3-ylmethoxy)phenoxy]Benzonitrile](/img/structure/B12639687.png)

![N-{[2-(Cyclopropanesulfonyl)phenyl]methyl}-2,2,2-trifluoroacetamide](/img/structure/B12639690.png)

![{[(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}(phenyl)acetic acid](/img/structure/B12639710.png)
